molecular formula C18H21FN2O4S2 B2910870 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 954703-06-1

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2910870
CAS No.: 954703-06-1
M. Wt: 412.49
InChI Key: PVTUCEQIQNYFTD-UHFFFAOYSA-N
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Description

The compound "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide" is an organic chemical compound characterized by the presence of isoquinoline and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of "N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide" can be achieved through a multi-step synthetic route, starting from commercially available precursors. Key steps in the synthesis may include:

  • Formation of Isoquinoline Ring: : A Friedel-Crafts acylation reaction involving the appropriate benzene derivative can lead to the formation of an isoquinoline ring.

  • Sulfonation: : Introduction of the ethylsulfonyl group via sulfonation of the isoquinoline ring.

  • Amination: : Amination reactions to introduce the sulfonamide group on the 7-position of the isoquinoline.

  • Final Coupling: : Coupling the fluorophenylmethanesulfonamide moiety with the ethylsulfonyl tetrahydroisoquinoline intermediate.

Industrial Production Methods

Industrial-scale production of this compound would typically involve similar steps, but optimized for larger-scale reactions with attention to cost-effectiveness and yield. Techniques such as flow chemistry or catalytic processes might be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonamide or isoquinoline moieties, forming sulfoxides or oxo-derivatives.

  • Reduction: : Reduction reactions might target the sulfonyl groups or any nitro substituents if present.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could modify the aromatic rings, potentially leading to a wide array of derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for forming sulfoxides.

  • Reduction: : Catalytic hydrogenation or reduction with agents like sodium borohydride (NaBH4).

  • Substitution: : Using halogenating agents (e.g., N-bromosuccinimide (NBS)) or nucleophiles for substitution reactions.

Major Products Formed

Products vary depending on the reactions but may include:

  • Sulfoxides from oxidation.

  • Amine derivatives from reduction.

  • Varied aromatic substitutions leading to altered pharmacological properties.

Scientific Research Applications

Chemistry and Biology

  • Medicinal Chemistry: : As a scaffold for drug development, especially in targeting certain receptors or enzymes.

  • Pharmacology: : Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or central nervous system (CNS) drug.

Industrial Applications

  • Materials Science: : Potential use in creating specialized polymers or advanced materials due to its structural properties.

  • Catalysts: : As a ligand in metal-catalyzed reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism of action for this compound largely depends on its application. For medicinal purposes:

  • Molecular Targets: : It may interact with enzymes or receptors critical to disease pathways.

  • Pathways Involved: : Depending on the disease, it could inhibit or activate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide: : Differing in the alkyl group attached to the sulfonyl moiety.

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-chlorophenyl)methanesulfonamide: : Variation in the halogen substituent.

Unique Characteristics

  • Structural Features: : Presence of ethylsulfonyl and fluorophenyl groups which may influence the binding affinity and selectivity.

  • Reactivity: : The specific arrangement of functional groups may confer unique reactivity and stability, enhancing its utility in various applications.

This compound exemplifies the intricate interplay of structure and function in organic chemistry, offering promising avenues for research and development across multiple fields.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-10-9-14-7-8-17(11-16(14)12-21)20-26(22,23)13-15-5-3-4-6-18(15)19/h3-8,11,20H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTUCEQIQNYFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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